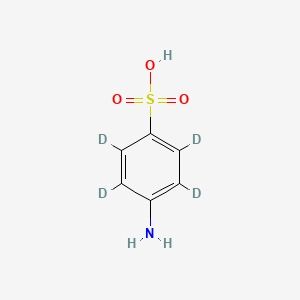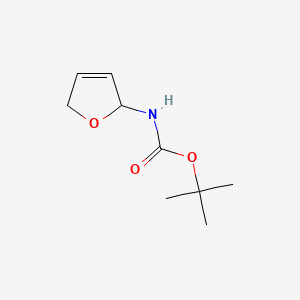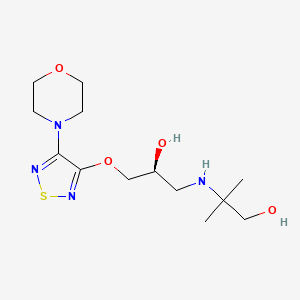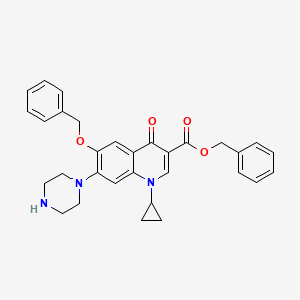![molecular formula C24H30I3N3O10 B587984 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide CAS No. 610783-35-2](/img/structure/B587984.png)
5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide, also known as 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide, is a useful research compound. Its molecular formula is C24H30I3N3O10 and its molecular weight is 901.228. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Non-Ionic X-ray Contrast Media
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide: is primarily used in the preparation of non-ionic X-ray contrast media . These contrast agents are crucial in medical imaging, as they enhance the visibility of internal structures in X-ray-based imaging techniques such as computed tomography (CT) scans. They are preferred over ionic contrast media due to their lower osmolality and reduced risk of adverse reactions.
Diagnostic Imaging Enhancement
The compound serves as an intermediate for agents like iohexol , ioversol , and iodixanol . These agents are used extensively in diagnostic imaging to improve the clarity and contrast of images. This allows for more accurate diagnosis of conditions such as vascular diseases, tumors, and internal bleeding.
Synthesis of Iohexol
Iohexol is an important non-ionic, water-soluble radiographic contrast agent used in myelography, angiography, and other imaging procedures . The compound is a critical precursor in the synthesis of iohexol, enabling its production on an industrial scale.
Production of Ioversol
Similarly, ioversol is another non-ionic contrast agent derived from this compound . It is particularly used in peripheral and coronary angiography. The compound’s role in the synthesis of ioversol is pivotal due to its high iodine content, which is essential for the radiopaque properties of the agent.
Intermediate for Iodixanol
Iodixanol is a unique non-ionic isotonic X-ray contrast agent that maintains the same osmolality as blood serum . The compound is used in the preparation of iodixanol, contributing to its safety profile and making it suitable for a wide range of patients, including those with renal impairment.
Improved Synthesis Processes
The compound has been the subject of research for developing improved synthesis processes . These processes aim to enhance the iodination reaction efficiency, reduce toxicity and pollution, and lower production costs. This has significant implications for the pharmaceutical industry, making the production of contrast agents more sustainable and cost-effective.
Propiedades
IUPAC Name |
[2-acetyloxy-3-[[3-amino-5-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]-methylamino]propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30I3N3O10/c1-11(31)37-9-15(39-13(3)33)7-29(5)23(35)17-19(25)18(21(27)22(28)20(17)26)24(36)30(6)8-16(40-14(4)34)10-38-12(2)32/h15-16H,7-10,28H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIDLTXGVBBTRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CN(C)C(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30I3N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746988 |
Source


|
| Record name | [(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)(methylazanediyl)propane-3,1,2-triyl] tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
901.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
610783-35-2 |
Source


|
| Record name | [(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)(methylazanediyl)propane-3,1,2-triyl] tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)


![(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone (Mixture of Diastereomers)](/img/structure/B587922.png)
